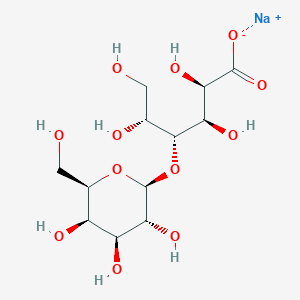
N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole derivatives are widely studied for their potential medicinal properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized .
Synthesis Analysis
The synthesis of similar compounds involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
The reaction completion was monitored by TLC .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride serves as a fundamental compound in the synthesis of various heterocyclic compounds. For instance, it can undergo reactions leading to the formation of Schiff bases, esterification, and Mannich base formation. These processes are pivotal for producing compounds with potential antimicrobial properties or for creating molecules that could be used in further chemical transformations (Sah et al., 2014).
Corrosion Inhibition
The compound and its derivatives have been explored for their efficacy as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. Studies have shown that these molecules can significantly enhance corrosion resistance, which is crucial for extending the lifespan of metal infrastructure in harsh chemical environments (Yadav, Sharma, & Kumar, 2015).
Molecular Dynamics and Quantum Chemical Studies
Quantum chemical and molecular dynamics simulation studies have been conducted on derivatives of this compound to evaluate their corrosion inhibition performance on iron surfaces. These studies help in understanding the interaction mechanisms at the molecular level, offering insights into the design of more efficient corrosion inhibitors (Kaya et al., 2016).
Anticancer Activity
Some derivatives synthesized from this compound have shown promising results in cytotoxic activity against cancer cell lines. This highlights the potential therapeutic applications of these compounds in developing new anticancer drugs (Nofal et al., 2014).
Antimicrobial Agents
The compound's utility extends to the domain of antimicrobial agents, where synthesized derivatives have exhibited activity against various bacterial and fungal strains. This indicates the potential of these compounds to be developed into new antimicrobial drugs to combat resistant pathogens (Bikobo et al., 2017).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit inhibitory activity against Mycobacterium tuberculosis , with the target being DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their target, dpre1, inhibiting its function and thus disrupting the synthesis of the mycobacterial cell wall . This results in the inhibition of the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the enzyme DprE1, the compound disrupts this biosynthetic pathway, leading to the inhibition of the growth of Mycobacterium tuberculosis .
Result of Action
This is achieved through the disruption of the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2.ClH/c1-11-7-8-14(19-11)13-10-18-15(17-13)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRZUVWOYYQOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2936041.png)

![N-[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2936044.png)

![2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2936047.png)
![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2936048.png)

![8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2936054.png)

![2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B2936057.png)

